

XCT-790 Technical Support Center: Troubleshooting In Vivo Efficacy

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Compound of Interest

Compound Name: *ERR α Inverse Agonist 1*

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This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing challenges with the in vivo efficacy of XCT-790, a selective inverse agonist of the Estrogen-Related Receptor Alpha (ERR α).

Introduction to XCT-790

XCT-790 is a widely used chemical probe to study the biological functions of ERR α , a key regulator of cellular metabolism and mitochondrial biogenesis.^{[1][2]} It acts as an inverse agonist, disrupting the interaction between ERR α and its coactivators like PGC-1 α .^{[2][3]} While effective in many in vitro settings, its translation to in vivo models can be challenging. A primary confounding factor is its potent off-target effect as a mitochondrial uncoupler at nanomolar concentrations, which is independent of its action on ERR α .^{[1][4][5]} This can lead to rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK), complicating the interpretation of experimental outcomes.^{[1][5]}

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of XCT-790?

A1: XCT-790 is a potent and selective inverse agonist of Estrogen-Related Receptor Alpha (ERR α) with an IC₅₀ of approximately 0.37 μ M.^{[3][6]} It functions by binding to the ligand-binding domain of ERR α , which disrupts the interaction with coactivators, thereby inhibiting its transcriptional activity.^{[2][3]}

Q2: My in vivo results with XCT-790 are inconsistent or show unexpected toxicity. What could be the cause?

A2: A major reason for inconsistent in vivo results or toxicity is XCT-790's potent off-target effect as a mitochondrial uncoupler.^{[1][2][4]} This effect occurs at concentrations significantly lower than those typically used to inhibit ERR α and can lead to cellular ATP depletion and activation of AMPK, independent of ERR α activity.^{[1][2][5]} This can mask the on-target effects or cause general cellular stress. Lethality in animals has been reported, necessitating careful dose selection and monitoring.^[7]

Q3: How can I differentiate between the on-target (ERR α inhibition) and off-target (mitochondrial uncoupling) effects of XCT-790 in my experiments?

A3: To dissect the two effects, it is crucial to include control experiments. One approach is to use a cell line where ERR α has been knocked down or knocked out. If the observed effect of XCT-790 persists in the absence of ERR α , it is likely due to the off-target mitochondrial uncoupling.^[1] Additionally, monitoring the phosphorylation of AMPK can serve as a marker for the off-target effect, as XCT-790 has been shown to activate AMPK secondary to ATP depletion.^{[1][2]}

Q4: What are some reported effective in vivo doses and administration routes for XCT-790?

A4: Successful in vivo studies have been reported using various cancer models. For instance, in a xenograft model of endometrial cancer, 4 mg/kg of XCT-790 was administered via intravenous injection every three days for three weeks, which significantly inhibited tumor growth.^[6] In a pancreatic cancer xenograft model, 2.5 mg/kg of XCT-790 was administered via intraperitoneal injection three times a week for four weeks.^[8]

Q5: Are there any known issues with the solubility or stability of XCT-790 for in vivo use?

A5: While the provided literature does not detail specific formulation issues for XCT-790, compounds of this nature often have poor aqueous solubility, which can impact their bioavailability and efficacy in vivo.^[9] It is recommended to consult the manufacturer's instructions for appropriate solvents and formulation protocols. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.^[6]

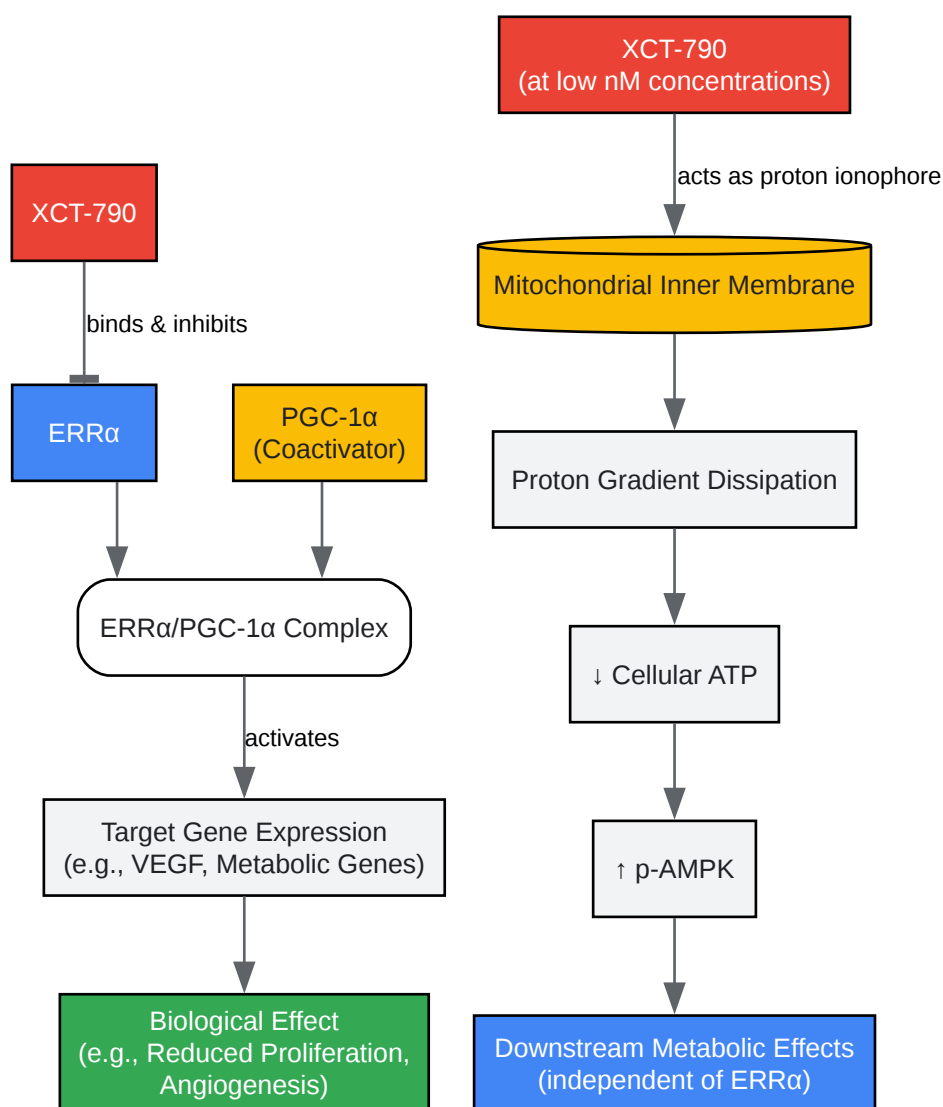
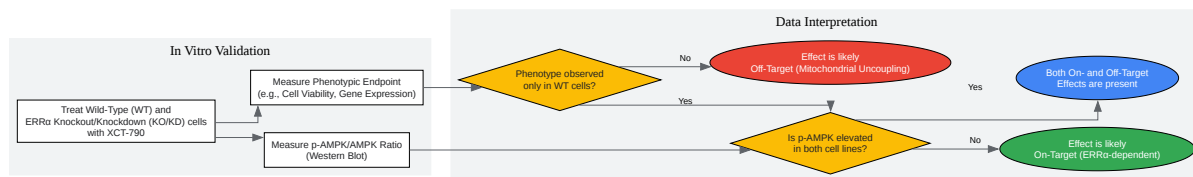
Troubleshooting Guide for Poor In Vivo Efficacy

This guide provides a systematic approach to troubleshoot and address common issues encountered when using XCT-790 in animal models.

Step 1: Confirm On-Target vs. Off-Target Effects

The most critical step is to determine if the observed in vivo effect (or lack thereof) is due to $ERR\alpha$ inhibition or mitochondrial uncoupling.

Experimental Workflow for Deconvolution of XCT-790 Effects



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